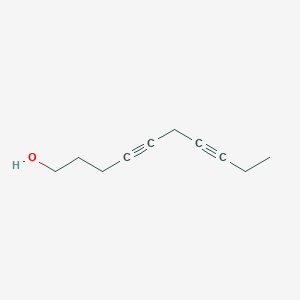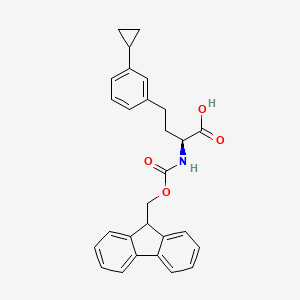
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-cyclopropylphenyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-cyclopropylphenyl)butanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino acid backbone, and a cyclopropylphenyl moiety. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-cyclopropylphenyl)butanoic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with Fmoc-Cl in the presence of a base such as triethylamine.
Formation of the Butanoic Acid Backbone: The butanoic acid backbone is constructed through a series of reactions, including alkylation and hydrolysis.
Introduction of the Cyclopropylphenyl Group: The cyclopropylphenyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput screening methods can enhance efficiency and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylphenyl moiety.
Reduction: Reduction reactions can target the carbonyl groups within the compound.
Substitution: Substitution reactions can occur at the aromatic ring or the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
科学研究应用
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-cyclopropylphenyl)butanoic acid is widely used in scientific research:
Chemistry: Utilized in peptide synthesis as a protecting group for amino acids.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the synthesis of complex organic molecules and materials.
作用机制
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-cyclopropylphenyl)butanoic acid involves its ability to protect amino groups during chemical reactions. The Fmoc group can be selectively removed under mild conditions, allowing for further functionalization of the molecule. The compound may interact with various molecular targets, including enzymes and receptors, depending on its specific application.
相似化合物的比较
Similar Compounds
Fmoc-Protected Amino Acids: Compounds like Fmoc-Lysine and Fmoc-Phenylalanine.
Cyclopropyl-Containing Compounds: Compounds such as cyclopropylamine and cyclopropylcarboxylic acid.
Uniqueness
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-cyclopropylphenyl)butanoic acid is unique due to its combination of the Fmoc protecting group, an amino acid backbone, and a cyclopropylphenyl moiety. This combination allows for versatile applications in peptide synthesis and other chemical reactions.
属性
分子式 |
C28H27NO4 |
|---|---|
分子量 |
441.5 g/mol |
IUPAC 名称 |
(2S)-4-(3-cyclopropylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C28H27NO4/c30-27(31)26(15-12-18-6-5-7-20(16-18)19-13-14-19)29-28(32)33-17-25-23-10-3-1-8-21(23)22-9-2-4-11-24(22)25/h1-11,16,19,25-26H,12-15,17H2,(H,29,32)(H,30,31)/t26-/m0/s1 |
InChI 键 |
LZXDPYDYDRVPKF-SANMLTNESA-N |
手性 SMILES |
C1CC1C2=CC=CC(=C2)CC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
规范 SMILES |
C1CC1C2=CC=CC(=C2)CCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


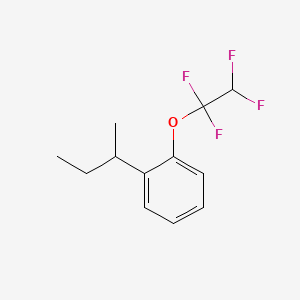
![1-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12843337.png)
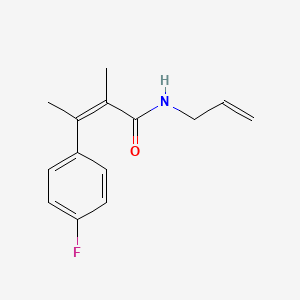
![N-Cyclopropyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12843355.png)
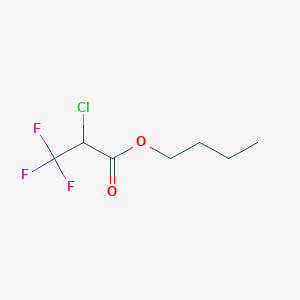
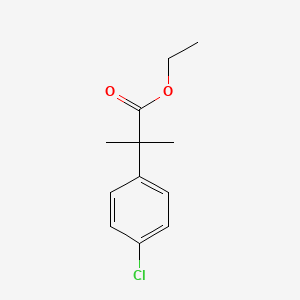
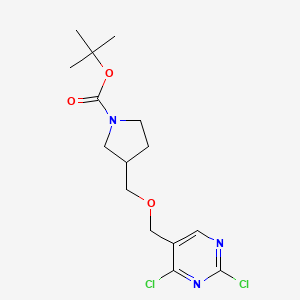
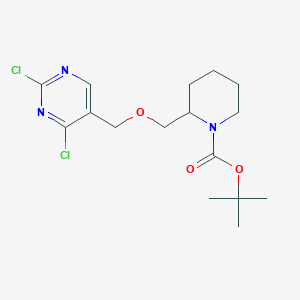
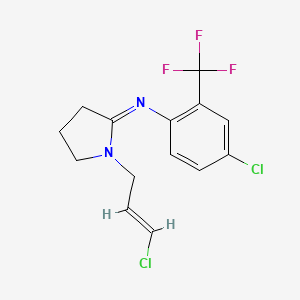
![6-bromo-1,7-dimethyloxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B12843369.png)
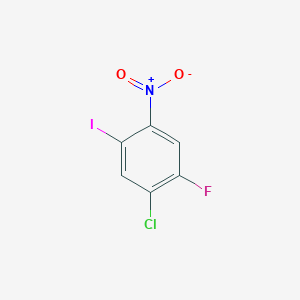
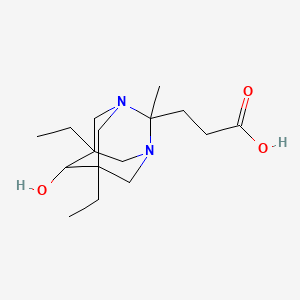
![13-Aminohexacyclo[18.3.1.05,23.08,22.09,14.015,21]tetracosa-1,3,5(23),6,8,10,12,14,20(24),21-decaene-16,19-dione](/img/structure/B12843399.png)
